molecular formula C21H27NO2 B1671328 Etafenone CAS No. 90-54-0

Etafenone

Cat. No. B1671328
CAS RN: 90-54-0
M. Wt: 325.4 g/mol
InChI Key: OEGDFSLNGABBKJ-UHFFFAOYSA-N
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Description

Etafenone is a vasodilator . It has been used as an antianginal agent . The IUPAC name for Etafenone is 1-(3-{2-[2-(diethylamino)ethoxy]phenyl}phenyl)propan-1-one .


Molecular Structure Analysis

Etafenone has a molecular formula of C21H27NO2 . The average mass is 325.445 Da and the monoisotopic mass is 325.204193 Da . The IUPAC Standard InChI is InChI=1S/C21H27NO2/c1-3-22(4-2)16-17-24-21-13-9-8-12-19(21)20(23)15-14-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3 .


Physical And Chemical Properties Analysis

Etafenone has a molecular formula of C21H27NO2 . The average mass is 325.445 Da and the monoisotopic mass is 325.204193 Da .

Relevant Papers

There are several papers that discuss Etafenone. One paper discusses the effect of Etafenone on total and regional myocardial blood flow . Another paper discusses the cardiac electrophysiologic effects of Etafenone hydrochloride . These papers provide valuable insights into the properties and potential applications of Etafenone.

Scientific Research Applications

Cardiac Electrophysiologic Effects

Etafenone has been studied for its cardiac electrophysiologic effects. Research in isolated rabbit hearts and canine or rabbit cardiac tissues has shown that Etafenone can depress automaticity in the sinus node, atrioventricular junction, and Purkinje fibers at concentrations that do not affect the action potential contour. It has been observed to prolong the action potential duration and total refractory period in atrial and ventricular fibers, indicating potential use in treating arrhythmias (Toda & Watanabe, 1979).

Subcellular Calcium Distribution

Another study focused on the subcellular localization of calcium in myocardium under the influence of Etafenone. The study used ultracytochemical methods and X-ray microanalysis, revealing that Etafenone acts as a calcium antagonist, primarily affecting the sarcoplasmic reticulum and mitochondria. It also alters the concentration of copper, zinc, and selenium in the myocardium, suggesting a broader impact on cardiac cellular function (Diculescu & Popescu, 1976).

Respiratory Applications

Etafenone's effects on isolated guinea pig tracheal tissues have been studied, showing potential in treating chronic obstructive pulmonary disease. Etafenone hydrochloride attenuated contractile responses induced by bronchoactive agents and potentiated relaxing responses, suggesting its utility in respiratory therapy (Kitamura & Ishihara, 1980).

Impact on Myocardial Energy Metabolism

Research on the effects of Etafenone on myocardial energy metabolism showed that it could prolong the time to an increase in NADH fluorescence in isolated perfused guinea pig heart. Chemical analyses indicated an increase in high-energy phosphate levels post-treatment with Etafenone, suggesting a role in improving myocardial energy metabolism (Etoh, Nakazawa & Imai, 1984).

Effects on Platelet Aggregation

A study on the inhibitory effect of Etafenone on platelet aggregation revealed its potential in cardiovascular health. Etafenone inhibited collagen-induced platelet aggregation dose-dependently, affecting thromboxane (TX) A2-induced aggregation as well. This points to its possible role in preventing thrombotic conditions (Ujiie et al., 1983).

Impact on Na and Ca Channels

Etafenone was found to affect Na and Ca channels in guinea pig atrialmuscle. This study compared the effects of Etafenone with other antiarrhythmic drugs, revealing that Etafenone suppressed the Na channel more strongly than others. It also affected Ca influx, indicating a possible role in modulating cardiac electrophysiology and offering insights into its antiarrhythmic properties (Hashimoto, Satoh & Imai, 1979).

properties

IUPAC Name

1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-3-22(4-2)16-17-24-21-13-9-8-12-19(21)20(23)15-14-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGDFSLNGABBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2192-21-4 (hydrochloride)
Record name Etafenone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090540
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DSSTOX Substance ID

DTXSID6046181
Record name Etafenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etafenone

CAS RN

90-54-0
Record name Etafenone
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URL https://commonchemistry.cas.org/detail?cas_rn=90-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Etafenone [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etafenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13845
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Record name Etafenone
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Record name Etafenone
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Record name ETAFENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
K Hashimoto, H Satoh, S Imai - Journal of Cardiovascular …, 1979 - journals.lww.com
Since Ca-mediated electrophysiological phenomena seem to be important in the generation of various arrhythmias, we quantitatively compared the effects of quinidine, disopyramide, …
Number of citations: 34 journals.lww.com
H Flohr, W Breull - Arzneimittel-forschung, 1975 - europepmc.org
The distribution of blood flow to the subendocardial, medium and subepicardial layers of the left ventricular free wall was studied in anaesthetized dogs under normoxic (A), hypoxic (B) …
Number of citations: 16 europepmc.org
S Kitamura, Y Ishihara - Arzneimittel-forschung, 1980 - europepmc.org
The present investigation was conducted to study the effect of 2'-[2-(diethylamino) ethoxy]-3-phenylpropiophenone hydrochloride (etafenone hydrochloride) on the action of various …
Number of citations: 29 europepmc.org
Y ETOH, M NAKAZAWA, S IMAI - The Japanese Journal of …, 1984 - jstage.jst.go.jp
… (1, 2), etafenone has been used in the … etafenone, the reduction of the free radical formation produced by occlusion of the coronary artery became smaller, suggesting that etafenone …
Number of citations: 2 www.jstage.jst.go.jp
H Toda, Y Watanabe - Journal of Electrocardiology, 1979 - Elsevier
… with direct addition of etafenone into the tissue bath. Etafenone depressed automaticity in the … In both atrial and ventricular fibers, etafenone prolonged the action potential duration and …
Number of citations: 2 www.sciencedirect.com
G Raberger, M Weissel - Pharmacology, 1972 - karger.com
… could also be responsible for the hypotensive effect of etafenone after //-blockade. Since the … of etafenone are also mediated via //-receptor stimulation. In summary, etafenone can be …
Number of citations: 1 karger.com
A Ujiie, H Komatsu, T Kubota, S Hamano… - Nihon Yakurigaku …, 1983 - europepmc.org
… The inhibitory effect of etafenone hydrochloride (etafenone) on platelet aggregation in rabbit … mechanism for etafenone on platelet aggregation were studied. 1) Etafenone exhibited a …
Number of citations: 2 europepmc.org
I Diculescu, LM Popescu - Arzneimittel-forschung, 1976 - europepmc.org
… etafenone acts on myocardium as a so-called "calcium antagonist". The subcellular targets of etafenone action are mainly the sarcoplasmic reticulum and mitochondria. Etafenone …
Number of citations: 3 europepmc.org
M Kohlhardt - Arzneimittel-forschung, 1979 - europepmc.org
… effect of etafenone on both Na-dependent action potential and slow-response action potential and on isometric contractile force was analyzed. Etafenone (3 … In contrast to this, etafenone …
Number of citations: 2 europepmc.org
WR Kukovetz - Arzneimittel-forschung, 1975 - europepmc.org
… ]-3-phenyl-propioheonoe HCI (etafenone, Baxacor) produced a … (4) The results suggest that etafenone probably affects the … relaxing action of etafenone by accumulation ofcyclic AMP. …
Number of citations: 2 europepmc.org

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